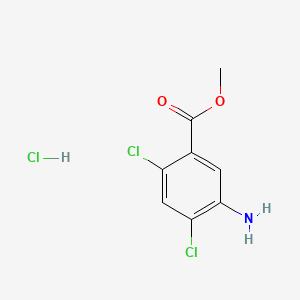
Methyl5-amino-2,4-dichlorobenzoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-amino-2,4-dichlorobenzoatehydrochloride typically involves the esterification of 5-amino-2,4-dichlorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under acidic conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications .
化学反应分析
Types of Reactions
Methyl5-amino-2,4-dichlorobenzoatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
科学研究应用
Methyl5-amino-2,4-dichlorobenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl5-amino-2,4-dichlorobenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
Methyl5-amino-2,4-dichlorobenzoatehydrochloride can be compared with other similar compounds, such as:
Methyl 5-amino-2,4-dichlorobenzoate: Similar structure but lacks the hydrochloride group.
5-Amino-2,4-dichlorobenzoic acid: The parent acid form of the compound.
Methyl 2,4-dichlorobenzoate: Lacks the amino group, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and applications in various fields of research .
属性
分子式 |
C8H8Cl3NO2 |
|---|---|
分子量 |
256.5 g/mol |
IUPAC 名称 |
methyl 5-amino-2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c1-13-8(12)4-2-7(11)6(10)3-5(4)9;/h2-3H,11H2,1H3;1H |
InChI 键 |
SHQYHKYPUFGAJR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


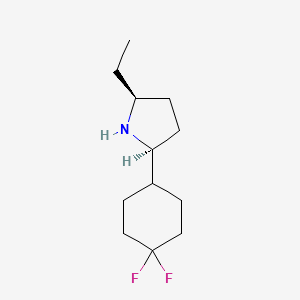
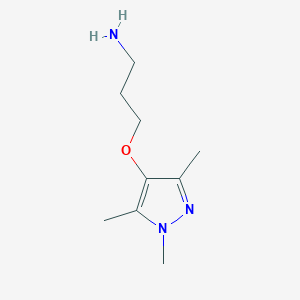

![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)
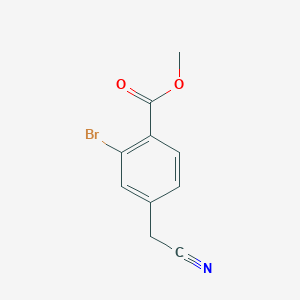

![2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride](/img/structure/B13584411.png)
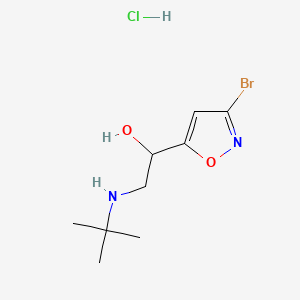
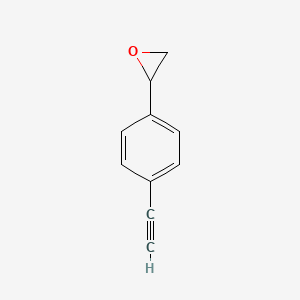



![Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13584443.png)
amine hydrochloride](/img/structure/B13584451.png)
